molecular formula C17H17ClN2O3 B6625218 Methyl 2-[(3-chloro-2-methylbenzoyl)-(6-methylpyridin-2-yl)amino]acetate

Methyl 2-[(3-chloro-2-methylbenzoyl)-(6-methylpyridin-2-yl)amino]acetate

Cat. No. B6625218
M. Wt: 332.8 g/mol
InChI Key: LSPPPLWWFUYGGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(3-chloro-2-methylbenzoyl)-(6-methylpyridin-2-yl)amino]acetate, also known as MCLA, is a synthetic compound that belongs to the class of pyridinecarboxamides. It has gained significant attention in the scientific community due to its potential applications in biomedical research. MCLA is commonly used as a tool compound to study protein-protein interactions and has been found to be a useful tool for drug discovery.

Mechanism of Action

The mechanism of action of Methyl 2-[(3-chloro-2-methylbenzoyl)-(6-methylpyridin-2-yl)amino]acetate involves its ability to selectively bind to specific sites on proteins, thereby modulating their activity. Methyl 2-[(3-chloro-2-methylbenzoyl)-(6-methylpyridin-2-yl)amino]acetate has been found to bind to the intracellular domains of GPCRs, which are involved in signaling pathways that regulate various physiological processes. By binding to these domains, Methyl 2-[(3-chloro-2-methylbenzoyl)-(6-methylpyridin-2-yl)amino]acetate can alter the conformation of the receptor and its associated proteins, leading to changes in downstream signaling events.
Biochemical and Physiological Effects
Methyl 2-[(3-chloro-2-methylbenzoyl)-(6-methylpyridin-2-yl)amino]acetate has been found to have a range of biochemical and physiological effects, depending on the specific proteins and signaling pathways involved. For example, Methyl 2-[(3-chloro-2-methylbenzoyl)-(6-methylpyridin-2-yl)amino]acetate has been shown to modulate the activity of the G protein βγ subunit, which is involved in several signaling pathways, including those involved in neurotransmission and immune function. Methyl 2-[(3-chloro-2-methylbenzoyl)-(6-methylpyridin-2-yl)amino]acetate has also been found to modulate the activity of the G protein-coupled receptor kinase 2 (GRK2), which is involved in the regulation of GPCR signaling.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 2-[(3-chloro-2-methylbenzoyl)-(6-methylpyridin-2-yl)amino]acetate in lab experiments is its ability to selectively bind to specific sites on proteins, which allows for precise modulation of their activity. Methyl 2-[(3-chloro-2-methylbenzoyl)-(6-methylpyridin-2-yl)amino]acetate has also been found to be relatively stable and easy to handle, making it a useful tool for drug discovery and other applications. However, one limitation of using Methyl 2-[(3-chloro-2-methylbenzoyl)-(6-methylpyridin-2-yl)amino]acetate is its potential off-target effects, which can lead to unintended consequences in experimental systems.

Future Directions

There are several potential future directions for research involving Methyl 2-[(3-chloro-2-methylbenzoyl)-(6-methylpyridin-2-yl)amino]acetate. One area of interest is the development of new Methyl 2-[(3-chloro-2-methylbenzoyl)-(6-methylpyridin-2-yl)amino]acetate derivatives that can selectively target specific proteins or signaling pathways. Another area of interest is the use of Methyl 2-[(3-chloro-2-methylbenzoyl)-(6-methylpyridin-2-yl)amino]acetate in the development of new therapeutics for a range of diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Finally, there is also potential for the use of Methyl 2-[(3-chloro-2-methylbenzoyl)-(6-methylpyridin-2-yl)amino]acetate in the development of new diagnostic tools for the detection of specific proteins or biomarkers in biological samples.

Synthesis Methods

The synthesis of Methyl 2-[(3-chloro-2-methylbenzoyl)-(6-methylpyridin-2-yl)amino]acetate involves a series of chemical reactions that require specific reagents and conditions. The general method involves the condensation of 6-methylpyridin-2-amine with 3-chloro-2-methylbenzoic acid to form the intermediate compound, which is then reacted with methyl chloroacetate to yield Methyl 2-[(3-chloro-2-methylbenzoyl)-(6-methylpyridin-2-yl)amino]acetate.

Scientific Research Applications

Methyl 2-[(3-chloro-2-methylbenzoyl)-(6-methylpyridin-2-yl)amino]acetate has been widely used in scientific research to study protein-protein interactions, particularly those involving G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play critical roles in physiological processes, including sensory perception, neurotransmission, and hormone regulation. Methyl 2-[(3-chloro-2-methylbenzoyl)-(6-methylpyridin-2-yl)amino]acetate has been shown to be a useful tool for studying the interactions between GPCRs and their associated proteins, which can provide valuable insights into the mechanisms underlying these processes.

properties

IUPAC Name

methyl 2-[(3-chloro-2-methylbenzoyl)-(6-methylpyridin-2-yl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-11-6-4-9-15(19-11)20(10-16(21)23-3)17(22)13-7-5-8-14(18)12(13)2/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPPPLWWFUYGGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N(CC(=O)OC)C(=O)C2=C(C(=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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